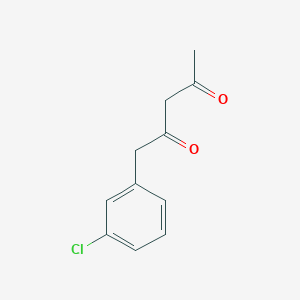
1-(3-Chlorophenyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11ClO2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)pentane-2,4-dione can be synthesized through several methods. One common approach involves the alkylation of enolate ions derived from pentane-2,4-dione with 3-chlorobenzyl chloride. The reaction typically occurs in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enolate ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, where the keto form is in equilibrium with the enol form . This tautomerism plays a crucial role in its reactivity and interaction with biological molecules. The enolate ion formed during this process can act as a nucleophile, participating in various chemical reactions.
Comparison with Similar Compounds
Pentane-2,4-dione: The parent compound without the chlorine substitution.
1-(4-Chlorophenyl)pentane-2,4-dione: A positional isomer with the chlorine atom at the 4-position.
3-Chloro-2,4-pentanedione: A related compound with the chlorine atom on the pentane chain.
Uniqueness: 1-(3-Chlorophenyl)pentane-2,4-dione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of the chlorine atom can enhance the compound’s ability to participate in nucleophilic substitution reactions and affect its interaction with biological targets.
Properties
CAS No. |
82129-59-7 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11ClO2/c1-8(13)5-11(14)7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3 |
InChI Key |
NNPRXERKWQIVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


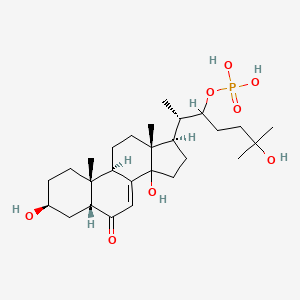
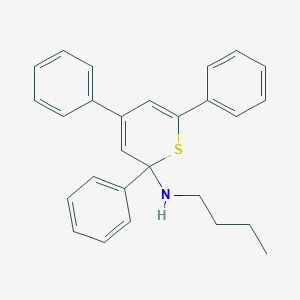
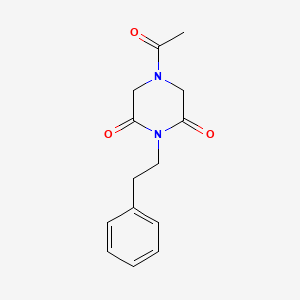
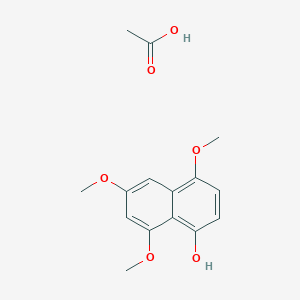
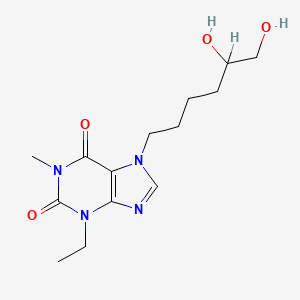
![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
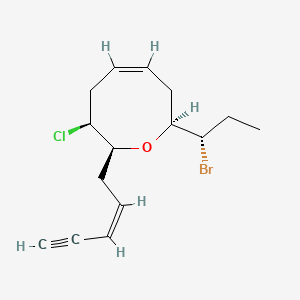

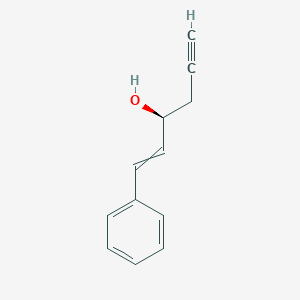
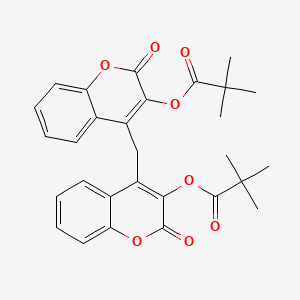
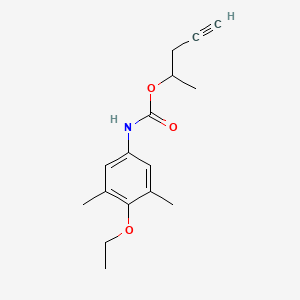

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

